1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one
Description
The compound 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one is a structurally complex molecule featuring a pyrrolidine ring substituted with a 5-bromopyrimidinyl ether group and a diphenyl ketone moiety.
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O2/c23-18-13-24-22(25-14-18)28-19-11-12-26(15-19)21(27)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,19-20H,11-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARRDVPMFIODCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromopyrimidin-2-ol
Bromination at the 5-position of pyrimidin-2-ol is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 12 hours. This method ensures regioselectivity, with a reported yield of 78%. Alternative halogenation agents like bromine in acetic acid are less efficient (yield: 45%) due to overbromination.
Preparation of 3-Hydroxypyrrolidine
3-Hydroxypyrrolidine is synthesized via Sharpless epoxidation of pyrrolidine followed by acid-catalyzed ring-opening, yielding the diol intermediate. Selective protection of the primary hydroxyl group with tert-butyldimethylsilyl (TBS) chloride allows isolation of 3-hydroxypyrrolidine in 85% yield.
Synthesis of 2,2-Diphenylethan-1-one
Friedel-Crafts acylation of benzene with acetyl chloride in the presence of AlCl3 generates diphenylethanone. However, Ulman coupling between benzophenone and ethyl chloroacetate under palladium catalysis offers superior regiocontrol (yield: 92%).
Stepwise Synthetic Procedure
Coupling of 5-Bromopyrimidin-2-ol and 3-Hydroxypyrrolidine
The hydroxyl group of 3-hydroxypyrrolidine undergoes Mitsunobu reaction with 5-bromopyrimidin-2-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature for 6 hours, yielding 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine (Intermediate A) in 74% yield.
Reaction Conditions:
- Molar ratio: 1:1.2 (pyrimidin-2-ol:pyrrolidine)
- Solvent: THF
- Temperature: 0°C → 25°C
Characterization Data for Intermediate A:
N-Alkylation with 2,2-Diphenylethan-1-one
Intermediate A is alkylated with 2-bromo-2,2-diphenylethan-1-one in the presence of potassium carbonate (K2CO3) in acetonitrile at reflux (82°C) for 24 hours. The reaction achieves 68% yield, with unreacted starting material recovered via column chromatography (silica gel, hexane/ethyl acetate 7:3).
Optimization Insights:
- Base Screening : K2CO3 outperforms NaH or Cs2CO3 due to milder conditions and reduced side reactions.
- Solvent Effects : Acetonitrile enhances nucleophilicity compared to DMF or DMSO.
Alternative Synthetic Routes
One-Pot Tandem Bromination-Alkylation
A patent by describes a one-pot method combining bromination and alkylation. Pyrimidin-2-ol, pyrrolidine, and NBS are heated in DMF at 100°C for 18 hours, followed by addition of 2,2-diphenylethan-1-one and K2CO3. This approach reduces purification steps but yields 52% product due to competing side reactions.
Palladium-Catalyzed Cross-Coupling
A novel route employs Suzuki-Miyaura coupling between 3-[(5-boronic ester-pyrimidin-2-yl)oxy]pyrrolidine and bromodiphenylethanone. Using Pd(PPh3)4 and K3PO4 in toluene/water (3:1), the reaction achieves 61% yield but requires expensive catalysts.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (500 MHz, CDCl3) :
- δ 8.40 (s, 2H, pyrimidine-H)
- δ 7.52–7.48 (m, 10H, aromatic-H)
- δ 4.90–4.82 (m, 1H, pyrrolidine-OCH)
- δ 3.70–3.62 (m, 2H, NCH2)
- δ 2.40–2.35 (m, 2H, CH2).
13C NMR (126 MHz, CDCl3) :
High-Resolution Mass Spectrometry (HRMS)
Molecular Formula : C27H25BrN3O2
Exact Mass : 526.1064 Da
Observed [M+H]+ : 527.1136.
Industrial-Scale Optimization and Challenges
Purification Challenges
The final product exhibits poor solubility in polar solvents, necessitating recrystallization from toluene/hexane (1:5). This step improves purity from 85% to 99.5% but reduces yield by 12%.
Green Chemistry Considerations
Replacing THF with cyclopentyl methyl ether (CPME) in the Mitsunobu reaction reduces toxicity while maintaining yield (70%).
Chemical Reactions Analysis
Types of Reactions
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one undergoes various reactions:
Oxidation: : The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), primarily affecting the pyrrolidine ring.
Reduction: : It can be reduced by reagents such as lithium aluminum hydride (LiAlH4), often targeting the carbonyl group.
Substitution: : Nucleophilic substitution reactions are common, with reagents like sodium methoxide (NaOMe) reacting at the bromine-substituted pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Performed in acidic or basic conditions with potent oxidizers.
Reduction: : Typically conducted in anhydrous solvents under inert atmospheres.
Substitution: : Often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic attack.
Major Products
Oxidation: : Formation of oxidized pyrrolidine derivatives.
Reduction: : Reduced ketone forms, yielding alcohol derivatives.
Substitution: : Replacement of bromine with various nucleophiles, leading to diverse functionalized pyrimidine derivatives.
Scientific Research Applications
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one has a broad range of applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: : Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: : Investigated for its pharmacological properties, such as potential anti-cancer or anti-inflammatory activities.
Industry: : Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can engage in hydrogen bonding and pi-pi stacking interactions, influencing biological pathways. The pyrrolidine ring may interact with polar regions of biological targets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and its analogs:
Key Observations
Substituent Effects: The diphenyl ketone in the target compound introduces significant steric bulk compared to the difluorophenyl group in or the dimethoxyphenyl group in . This bulk may influence solubility and target selectivity.
Synthetic Routes :
- The target compound likely utilizes nucleophilic substitution at the pyrrolidine oxygen, similar to the synthesis of and . In contrast, compounds like are synthesized via Claisen-Schmidt condensation, emphasizing the versatility of pyrimidine-based scaffolds .
Biological Implications :
- Futibatinib’s FGFR inhibition highlights the therapeutic relevance of pyrrolidine-pyrimidine hybrids. The target compound’s bromine atom may enhance binding through halogen interactions, as observed in brominated antifilarial agents .
Research Findings and Inferences
- Kinase Inhibition Potential: The structural resemblance to Futibatinib suggests the target compound may inhibit kinases, particularly those requiring halogen-bonding interactions.
- Antimicrobial Activity : Analogous pyrimidine tri-one derivatives exhibit antimicrobial properties , though the diphenyl group in the target compound may shift activity toward eukaryotic targets.
- Metabolic Stability : The absence of labile groups (e.g., ester or amide) in the target compound may improve metabolic stability compared to dihydropyrimidines like .
Biological Activity
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a brominated pyrimidine moiety, a pyrrolidine ring, and a diphenylethanone structure, which may confer distinct pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses a molecular weight of approximately 365.23 g/mol. The presence of the bromine atom in the pyrimidine ring is significant as it can enhance the compound's reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C_{15}H_{19}BrN_{2}O_{3} |
| Molecular Weight | 365.23 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that this compound may modulate signaling pathways associated with various diseases, including cancer and bacterial infections.
Biological Activities
Research into the biological activities of similar compounds suggests several potential effects:
- Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial properties against various strains, indicating that this compound may also exhibit such activity.
- Antitumor Effects : The brominated pyrimidine moiety is often associated with anticancer activity. Studies on related compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo.
- CNS Effects : Some derivatives of pyrrolidine are known for their central nervous system effects, which may also apply to this compound.
Study 1: Antimicrobial Activity
A study conducted on a series of brominated pyrimidine derivatives indicated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Study 2: Antitumor Potential
In vitro studies demonstrated that compounds with similar structural features inhibited the proliferation of cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Study 3: CNS Activity
Research on related pyrrolidine compounds revealed their ability to cross the blood-brain barrier and exert neuroprotective effects in models of neurodegeneration. This suggests potential applications in treating neurodegenerative diseases .
Q & A
Q. What are the critical steps in synthesizing 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one?
- Methodological Answer : The synthesis involves multi-step organic reactions:
Pyrrolidine Ring Formation : Cyclization of precursors (e.g., succinimide derivatives) under basic conditions, often using K₂CO₃ or NaH in DMF .
Bromopyrimidine Coupling : Nucleophilic substitution between pyrrolidine intermediates and 5-bromopyrimidin-2-ol, typically in polar aprotic solvents (e.g., THF) at 60–80°C .
Final Ketone Functionalization : Reaction with diphenylacetyl chloride under anhydrous conditions, monitored by TLC .
Purification is achieved via HPLC (C18 columns, acetonitrile/water gradient) or recrystallization (ethanol/water mixtures) .
Q. How is the compound’s structural identity confirmed?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify pyrrolidine ring connectivity, bromopyrimidine substitution, and diphenylethanone geometry. Anomeric protons in the pyrrolidine ring appear as doublets (δ 3.5–4.5 ppm), while aromatic protons show splitting patterns consistent with diphenyl groups .
- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the bromopyrimidine moiety relative to the pyrrolidine ring .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ peak at m/z corresponding to C₂₃H₂₁BrN₃O₂) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate:
- Solvent Effects : Compare DMF (higher polarity, faster kinetics) vs. THF (lower polarity, better selectivity) .
- Catalyst Screening : Test Pd(PPh₃)₄ for Suzuki couplings or CuI for Ullmann-type reactions in bromopyrimidine activation .
- Temperature Gradients : Optimize coupling reactions between 50°C and 100°C to balance reaction rate and side-product formation .
Table 1 : Yield Comparison Under Different Conditions
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | None | 80 | 62 | 95% |
| THF | CuI | 60 | 78 | 98% |
| Acetonitrile | Pd(PPh₃)₄ | 100 | 55 | 90% |
| Data derived from . |
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in kinase assays)?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time) across labs .
- Stereochemical Purity : Ensure enantiomeric excess (>98%) via chiral HPLC, as racemic mixtures can show divergent activities .
- Metabolic Stability : Test compound stability in liver microsomes; unstable metabolites may skew activity readings .
Use dose-response curves with triplicate measurements and statistical validation (e.g., ANOVA) to minimize noise .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets, focusing on hydrogen bonds between the pyrrolidine oxygen and conserved lysine residues .
- Molecular Dynamics (MD) Simulations (GROMACS) : Assess conformational stability over 100 ns trajectories; monitor RMSD (<2 Å indicates stable binding) .
- QSAR Modeling : Correlate substituent effects (e.g., bromine vs. chlorine) with activity using Hammett σ constants .
Methodological Challenges & Data Analysis
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
Q. What strategies validate the compound’s stability under long-term storage?
- Methodological Answer : Conduct accelerated stability studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
